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Compound of Interest

Compound Name: 4-Hydroxypyrimidine-5-carbonitrile

Cat. No.: B114317

Application Notes and Protocols for Researchers, Scientists, and Drug Development
Professionals

The 4-hydroxypyrimidine-5-carbonitrile core is a privileged scaffold in medicinal chemistry,
serving as a versatile building block for the development of potent and selective inhibitors of
various key biological targets implicated in a range of diseases, most notably cancer. Its unique
electronic properties and hydrogen bonding capabilities allow for the design of molecules that
can effectively interact with the active sites of enzymes such as protein kinases. This document
provides a comprehensive overview of the applications of this scaffold, including detailed
experimental protocols for the synthesis of its derivatives and their biological evaluation, with a
focus on its use in developing inhibitors for VEGFR-2, EGFR, PI3K/AKT pathway, and COX-2.

Targeted Inhibition with 4-Hydroxypyrimidine-5-
carbonitrile Derivatives

Derivatives of 4-hydroxypyrimidine-5-carbonitrile have demonstrated significant inhibitory
activity against several important therapeutic targets. Below is a summary of their applications
and reported potencies.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-
2) Inhibition
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VEGFR-2 is a key regulator of angiogenesis, the formation of new blood vessels, which is a
critical process for tumor growth and metastasis. Inhibiting VEGFR-2 is a well-established anti-
cancer strategy.

Quantitative Data for VEGFR-2 Inhibitors

Compound ID T.j;lrget Cell IC50 (uM) Reference
Line/Enzyme
Sorafenib (Reference) VEGFR-2 0.19+£0.15 [1]
Compound 12b VEGFR-2 0.53 £ 0.07 [1]
Compound 11e VEGFR-2 0.61+£0.01 [1]
Compound 12c VEGFR-2 0.74 £0.15 [1]
Compound 11c VEGFR-2 1.38 + 0.03 [1]
Compound 11b VEGFR-2 1.55+0.25 [1]
Compound 12d VEGFR-2 1.61+£0.18 [1]
Compound 11d VEGFR-2 232+0.21 [1]
Compound 9d VEGFR-2 241 +0.16 [1]
Compound 11e HCT-116 1.14 [1]
Compound 11e MCF-7 1.54 [1]
Compound 12b HCT-116 - [1]
Compound 12b MCF-7 - [1]
Compound 12d HCT-116 - [1]
Compound 12d MCF-7 - [1]
Compound 9d HCT-116 - [1]
Compound 9d MCF-7 - [1]
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Note: The table summarizes the in vitro inhibitory activities of selected pyrimidine-5-carbonitrile
derivatives against VEGFR-2 and cancer cell lines.[1]

Epidermal Growth Factor Receptor (EGFR) Inhibition

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial
role in regulating cell proliferation, survival, and differentiation.[2] Its aberrant activation is a
hallmark of many cancers, making it a prime target for anti-cancer therapies.[2]

Quantitative Data for EGFR Inhibitors

Target Enzyme/Cell

Compound ID Line IC50 (pM) Reference
Erlotinib (Reference) EGFRWT 0.00283 £ 0.00005 [3]
Compound 10b EGFRWT 0.00829 + 0.00004 [3]
Compound 11b EGFRWT 0.09 [4][5]
Compound 11b EGFRT790M 4.03 [415]
Compound 11b HCT-116 3.37 [4115]
Compound 11b HepG-2 3.04 [4][5]
Compound 11b MCF-7 414 [415]
Compound 11b A549 2.4 [4115]
Compound 10b HepG2 3.56 [3]
Compound 10b A549 5.85 [3]
Compound 10b MCF-7 7.68 [3]

Note: This table presents the in vitro inhibitory activities of pyrimidine-5-carbonitrile derivatives
against wild-type and mutant EGFR, as well as various cancer cell lines.[3][4][5]

PI3BK/AKT Signaling Pathway Inhibition
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The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical intracellular signaling cascade
that regulates cell growth, proliferation, survival, and metabolism.[6] Its dysregulation is
frequently observed in cancer.

Quantitative Data for PI3K/AKT Pathway Inhibitors

Compound ID Target Enzyme IC50 (pM) Reference
Compound 7f PI3Kd 6.99 +0.36 [7]
Compound 7f PI3Ky 4.01+£0.55 [7]
Compound 7f AKT-1 3.36 £ 0.17 [7]

Note: The table shows the inhibitory activity of a pyrimidine-5-carbonitrile derivative against
different isoforms of PI3K and AKT-1.[7]

Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme responsible for the production of prostaglandins,
which are key mediators of inflammation and are also implicated in cancer development.
Selective COX-2 inhibitors are sought after for their anti-inflammatory and potential anti-cancer
effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

Quantitative Data for COX-2 Inhibitors
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Selectivity
Compound ID Target Enzyme  IC50 (uM) Index (COX- Reference
1/COX-2)
Celecoxib
COX-2 - - [8]
(Reference)
Nimesulide
COX-2 - - [8]
(Reference)
Compound 10c COX-2 0.041 - 0.081 139.74 - 321.95 [9]
Compound 10e COX-2 0.041 - 0.081 139.74 - 321.95 [9]
Compound 10h-j COX-2 0.041 - 0.081 139.74 - 321.95 [9]
Compound 14e-f  COX-2 0.041 - 0.081 139.74 - 321.95 9]
Compound 14i COX-2 0.041 - 0.081 139.74 - 321.95 [9]
Compound 16 COX-2 0.041 - 0.081 139.74 - 321.95 [9]
Compound 3b COX-2 ~Celecoxib - [8]
Compound 5b COX-2 ~Celecoxib - [8]
Compound 5d COX-2 ~Celecoxib - [8]

Note: This table summarizes the potent and selective inhibitory activity of pyrimidine-5-
carbonitrile hybrids against COX-2.[8][9]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and chemical processes is crucial for understanding the
mechanism of action and the development of these inhibitors.

Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by 4-
hydroxypyrimidine-5-carbonitrile derivatives.
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Caption: VEGFR-2 Signaling Pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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